molecular formula C14H19BrN4O2 B2609782 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one CAS No. 2415452-60-5

3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one

Cat. No. B2609782
CAS RN: 2415452-60-5
M. Wt: 355.236
InChI Key: GGFXCTAKRRQMPG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Density : Approximately 1.5 g/cm³ .
  • Boiling Point : Around 358.1°C at 760 mmHg .
  • Vapor Pressure : Negligible at room temperature .
  • Enthalpy of Vaporization : Approximately 60.4 kJ/mol .
  • Flash Point : Approximately 170.4°C .

Scientific Research Applications

Captodative Formyl- and Acyl(amino)alkenes Synthesis

Piperidine reactions with brominated ketones result in compounds that can undergo further transformations to produce captodative alkenes. These reactions demonstrate the versatility of piperidine and brominated compounds in synthesizing chemically interesting and potentially valuable molecules (Rulev et al., 2003).

Stereoselective Synthesis of Piperidines

The stereoselective synthesis of cis-3,4-disubstituted piperidines from azetidines showcases the potential of these methods in creating valuable templates for medicinal chemistry. This work underscores the importance of piperidine derivatives in drug discovery (Mollet et al., 2011).

Asymmetric Synthesis from Chiral Lactams

Chiral lactams have been used to synthesize enantiomerically pure piperidines, highlighting the importance of stereochemistry in the synthesis of bioactive compounds. This method provides a pathway to produce various substituted piperazines and piperidines (Micouin et al., 1994).

Novel Piperidin-4-one Oxime Derivatives

The synthesis and characterization of piperidin-4-one oxime derivatives indicate the compound's potential for antimicrobial activity. This research contributes to the development of new therapeutic agents (Sundararajan et al., 2015).

Piperidine and Pyrimidine Derivatives in Medicinal Chemistry

The preparation and evaluation of piperidine and pyrimidine derivatives for their anti-proliferative activities against cancer cell lines demonstrate the ongoing search for new chemotherapeutic agents. Molecular docking studies further elucidate the potential mechanisms of action (Parveen et al., 2017).

Future Directions

: ChemSpider: (5-bromopyrimidin-2-yl)piperidine

properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O2/c15-10-8-17-14(18-9-10)21-11-3-6-19(7-4-11)12-2-1-5-16-13(12)20/h8-9,11-12H,1-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFXCTAKRRQMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromopyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one

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